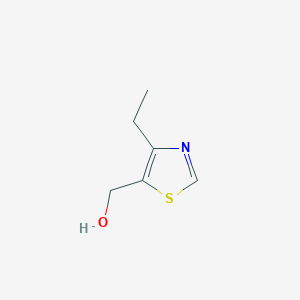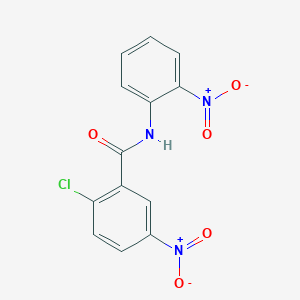
1-benzyl-5-methylimidazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-methylimidazole-4-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 5, and a formyl group at position 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-benzyl-5-methylimidazole-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylimidazole with formaldehyde and a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1-benzyl-5-methyl-4-imidazolecarboxaldehyde often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity of the compound. The final product is typically purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-5-methylimidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 1-Benzyl-5-methyl-4-imidazolecarboxylic acid.
Reduction: 1-Benzyl-5-methyl-4-imidazolemethanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-methylimidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-methyl-4-imidazolecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but lacks the benzyl group.
1-Benzyl-2-hydroxymethylimidazole: Similar structure but has a hydroxymethyl group instead of a formyl group.
5-Methyl-1H-imidazole-4-carbaldehyde: Similar structure but lacks the benzyl group.
Uniqueness
1-benzyl-5-methylimidazole-4-carbaldehyde is unique due to the presence of both a benzyl group and a formyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
1-benzyl-5-methylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-10-12(8-15)13-9-14(10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
InChI-Schlüssel |
ROVRXKXRIMQJCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1CC2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B8739017.png)





![5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B8739052.png)





